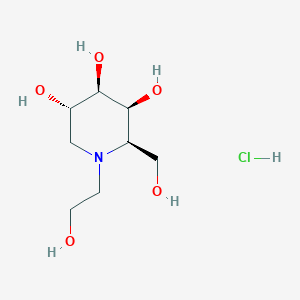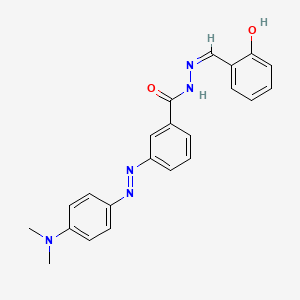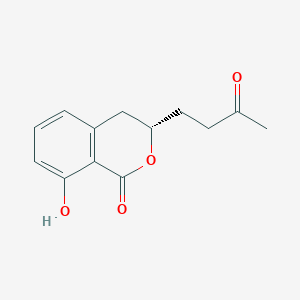
Prolyltryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prolyltryptophan is a dipeptide composed of two amino acids: proline and tryptophan. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides like this compound are known to have physiological and biological significance, often playing roles in various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Prolyltryptophan can be synthesized through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a resin, and peptide bonds are formed using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP). The reaction conditions typically involve protecting groups to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques, often using automated synthesizers to ensure consistency and efficiency. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to obtain the desired dipeptide in high purity.
Chemical Reactions Analysis
Types of Reactions: Prolyltryptophan can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be performed using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can produce reduced forms of the dipeptide, potentially altering its properties.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the reagents used.
Scientific Research Applications
Prolyltryptophan has several scientific research applications across various fields:
Chemistry: It is used as a model compound in peptide synthesis studies and to understand peptide bond formation mechanisms.
Biology: this compound is studied for its role in protein metabolism and its potential effects on cellular processes.
Medicine: Research has explored its potential as a biomarker for diseases such as lung cancer. It may also have therapeutic applications in modulating metabolic pathways.
Industry: this compound is used in the development of peptide-based drugs and supplements.
Mechanism of Action
The mechanism by which prolyltryptophan exerts its effects involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes involved in protein metabolism, influencing various cellular processes. The exact molecular targets and pathways are still under investigation, but its role in protein catabolism suggests involvement in metabolic pathways related to amino acid degradation.
Comparison with Similar Compounds
Prolyltryptophan is similar to other dipeptides composed of different amino acids, such as valyltyrosine and leucylglutamine. its unique combination of proline and tryptophan gives it distinct properties and potential applications. Unlike some other dipeptides, this compound has been specifically studied for its role in protein metabolism and its potential as a biomarker for certain diseases.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-(pyrrolidine-2-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-15(13-6-3-7-17-13)19-14(16(21)22)8-10-9-18-12-5-2-1-4-11(10)12/h1-2,4-5,9,13-14,17-18H,3,6-8H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKYKRQIAQHOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | Prolyl-Tryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029028 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-amino-7,8-dihydropurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadeca-5,7-diynethioate](/img/structure/B15352769.png)













